molecular formula C63H92IN11O23 B10855450 Psma I&T

Psma I&T

Cat. No.: B10855450
M. Wt: 1498.4 g/mol
InChI Key: HPLNQICCRXHOIA-IEHTVPKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostate-specific membrane antigen imaging and therapy (PSMA I&T) is a compound designed for targeting prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. This compound is used in both diagnostic imaging and therapeutic applications, making it a valuable tool in the management of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

PSMA I&T is synthesized using a combination of solid-phase and solution-phase chemistry. The synthesis involves the conjugation of a urea-based inhibitor to a chelator, such as 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA). The chelator allows for the radiolabeling of the compound with isotopes like gallium-68 or lutetium-177 .

Industrial Production Methods

The industrial production of PSMA I&T involves the radiolabeling of the synthesized compound with isotopes. For example, lutetium-177 labeling is performed by reacting PSMA I&T with lutetium trichloride in the presence of ascorbic acid and sodium acetate at elevated temperatures. The final product is then purified and formulated for clinical use .

Chemical Reactions Analysis

Types of Reactions

PSMA I&T primarily undergoes radiolabeling reactions, where it is conjugated with radioactive isotopes such as gallium-68 or lutetium-177. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions

Major Products

The major products of these reactions are the radiolabeled forms of PSMA I&T, such as gallium-68-PSMA I&T and lutetium-177-PSMA I&T, which are used for imaging and therapeutic purposes, respectively .

Mechanism of Action

PSMA I&T targets prostate-specific membrane antigen on the surface of prostate cancer cells. Upon binding to prostate-specific membrane antigen, the compound is internalized into the cell, where the attached radioactive isotope emits radiation that induces DNA damage and cell death. This mechanism makes PSMA I&T effective for both imaging and therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C63H92IN11O23

Molecular Weight

1498.4 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C63H92IN11O23/c64-42-34-41(18-21-49(42)76)36-46(67-52(79)22-20-48(62(96)97)75-32-30-73(38-55(84)85)28-26-72(37-54(82)83)27-29-74(31-33-75)39-56(86)87)57(88)69-47(35-40-12-4-3-5-13-40)58(89)68-43(59(90)91)14-8-10-24-65-50(77)16-6-1-2-7-17-51(78)66-25-11-9-15-44(60(92)93)70-63(98)71-45(61(94)95)19-23-53(80)81/h3-5,12-13,18,21,34,43-48,76H,1-2,6-11,14-17,19-20,22-33,35-39H2,(H,65,77)(H,66,78)(H,67,79)(H,68,89)(H,69,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H2,70,71,98)/t43-,44+,45+,46-,47-,48?/m1/s1

InChI Key

HPLNQICCRXHOIA-IEHTVPKNSA-N

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)N[C@H](CC2=CC(=C(C=C2)O)I)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

Origin of Product

United States

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